Cas no 314298-14-1 (4-fluoro-2-methoxy-5-methyl-aniline)

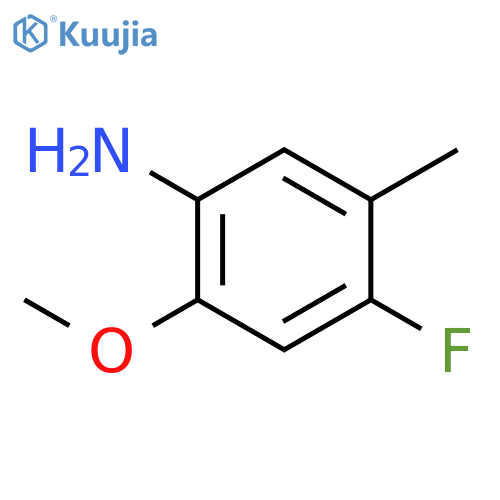

314298-14-1 structure

商品名:4-fluoro-2-methoxy-5-methyl-aniline

CAS番号:314298-14-1

MF:C8H10FNO

メガワット:155.169505596161

MDL:MFCD15527525

CID:301084

PubChem ID:18468150

4-fluoro-2-methoxy-5-methyl-aniline 化学的及び物理的性質

名前と識別子

-

- Benzenamine,4-fluoro-2-methoxy-5-methyl-

- 4-fluoro-2-methoxy-5-methylaniline

- 4-fluoro-2-methoxy-5-methyl-phenylamine

- Benzenamine,4-fluoro-2-methoxy-5-methyl

- 4-fluoro-2-methoxy-5-methyl-aniline

- 314298-14-1

- DTXSID20594138

- EN300-200488

- SB76529

- BNELZNXETORJHL-UHFFFAOYSA-N

- CS-0450884

- SCHEMBL5466626

-

- MDL: MFCD15527525

- インチ: InChI=1S/C8H10FNO/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,10H2,1-2H3

- InChIKey: BNELZNXETORJHL-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=C(C=C1F)OC)N

計算された属性

- せいみつぶんしりょう: 155.07500

- どういたいしつりょう: 155.074642105g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 131

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 35.2Ų

じっけんとくせい

- PSA: 35.25000

- LogP: 2.30610

4-fluoro-2-methoxy-5-methyl-aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-200488-1.0g |

4-fluoro-2-methoxy-5-methylaniline |

314298-14-1 | 95% | 1g |

$743.0 | 2023-06-04 | |

| Enamine | EN300-200488-5.0g |

4-fluoro-2-methoxy-5-methylaniline |

314298-14-1 | 95% | 5g |

$2152.0 | 2023-06-04 | |

| Enamine | EN300-200488-2.5g |

4-fluoro-2-methoxy-5-methylaniline |

314298-14-1 | 95% | 2.5g |

$1454.0 | 2023-09-16 | |

| Enamine | EN300-200488-10g |

4-fluoro-2-methoxy-5-methylaniline |

314298-14-1 | 95% | 10g |

$3191.0 | 2023-09-16 | |

| Enamine | EN300-200488-1g |

4-fluoro-2-methoxy-5-methylaniline |

314298-14-1 | 95% | 1g |

$743.0 | 2023-09-16 | |

| 1PlusChem | 1P00CNS1-100mg |

Benzenamine, 4-fluoro-2-methoxy-5-methyl- (9CI) |

314298-14-1 | 95% | 100mg |

$369.00 | 2024-05-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0477-250mg |

4-fluoro-2-methoxy-5-methyl-aniline |

314298-14-1 | 95% | 250mg |

¥1056.0 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0477-1g |

4-fluoro-2-methoxy-5-methyl-aniline |

314298-14-1 | 95% | 1g |

¥2640.0 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0477-500mg |

4-fluoro-2-methoxy-5-methyl-aniline |

314298-14-1 | 95% | 500mg |

¥1762.0 | 2024-04-20 | |

| 1PlusChem | 1P00CNS1-10g |

Benzenamine, 4-fluoro-2-methoxy-5-methyl- (9CI) |

314298-14-1 | 95% | 10g |

$4006.00 | 2024-05-06 |

4-fluoro-2-methoxy-5-methyl-aniline 関連文献

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

314298-14-1 (4-fluoro-2-methoxy-5-methyl-aniline) 関連製品

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:314298-14-1)4-fluoro-2-methoxy-5-methyl-aniline

清らかである:99%/99%

はかる:500.0mg/1.0g

価格 ($):221.0/331.0